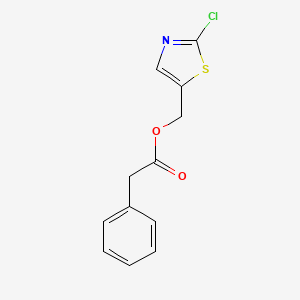

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

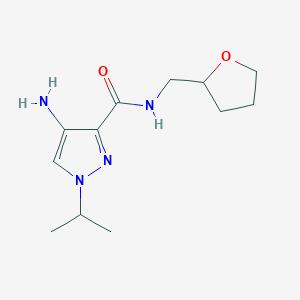

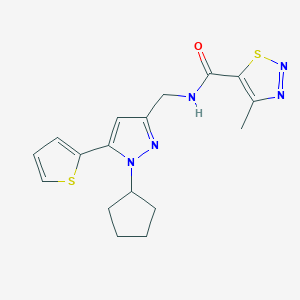

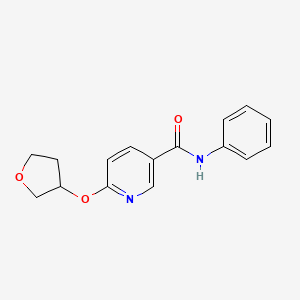

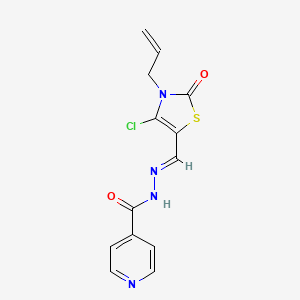

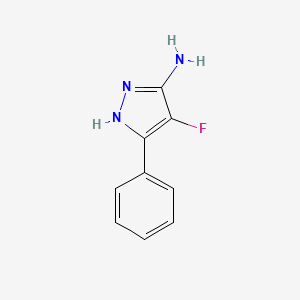

“(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a phenyl group (a variant of a benzene ring), and an acetate group, which is a derivative of acetic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the introduction of the chloro group. The phenylacetate moiety could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which would contribute to the compound’s aromaticity and stability. The electronegative chlorine atom would likely create a polar region in the molecule, and the phenylacetate group could participate in pi stacking interactions due to its conjugated pi system .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chlorine atom could potentially be displaced in a nucleophilic substitution reaction, and the acetate group could be hydrolyzed to form acetic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chlorine atom and the potential for hydrogen bonding could influence its solubility, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications

Synthesis and Molecular Modeling

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate and its derivatives have been a subject of research primarily in the field of organic chemistry, focusing on synthesis and molecular modeling. Studies have demonstrated the synthesis of various thiazole derivatives, employing this compound or similar compounds. These studies often involve quantum chemical calculations at the DFT/B3LYB level to understand electronic and chemical reactivity properties, as seen in the research by Hossan (2020) (Hossan, 2020).

Pharmacological Potential

The pharmacological potential of thiazole derivatives, related to this compound, has been investigated. Research by Gomha et al. (2014) and Uma et al. (2017) has explored the synthesis of thiazole derivatives with potential anticancer activities (Gomha et al., 2014); (Uma et al., 2017).

Photo-degradation Analysis

The study of photo-degradation in thiazole-containing compounds is also a significant area of research. Wu et al. (2007) have conducted a detailed analysis of the photo-degradation behavior of a pharmaceutical compound containing a thiazole moiety, providing insights into the stability and reactivity under specific conditions (Wu et al., 2007).

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been explored, as evidenced by the research of Desai et al. (2001) and B'Bhatt & Sharma (2017), focusing on their growth inhibitory activity against various microbes (Desai et al., 2001); (B'Bhatt & Sharma, 2017).

Anticancer and Antihypertensive Properties

Research by Ravinaik et al. (2021) and Abdel-Wahab et al. (2008) has shown that thiazole derivatives exhibit promising anticancer and antihypertensive activities, contributing to the potential therapeutic applications of these compounds (Ravinaik et al., 2021); (Abdel-Wahab et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its reactivity would be influenced by the functional groups present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied for potential medicinal applications, future research could involve further pharmacological testing and clinical trials. If it’s being used in chemical synthesis, future research could involve exploring its reactivity under different conditions or with different reactants .

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-12-14-7-10(17-12)8-16-11(15)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORXZHJIQYEQBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)

![2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B2357675.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)

![1-Methyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2357683.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)